1-bromo-4-(2,2-difluoroethanesulfonyl)benzene
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Overview
Description
1-bromo-4-(2,2-difluoroethanesulfonyl)benzene, also known as this compound, is an organic compound with the molecular formula C8H7BrF2O2S. This compound is characterized by the presence of a bromine atom and a difluoroethanesulfonyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-4-(2,2-difluoroethanesulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(2,2-difluoroethanesulfonyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst and a solvent, such as acetic acid or dichloromethane, at a specific temperature and time .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-(2,2-difluoroethanesulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol). Reaction conditions, such as temperature, pressure, and reaction time, are optimized based on the desired product and reaction type .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the difluoroethanesulfonyl group intact .
Scientific Research Applications
1-bromo-4-(2,2-difluoroethanesulfonyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound can be used in the study of biological processes and the development of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-bromo-4-(2,2-difluoroethanesulfonyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and difluoroethanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-4-(trifluoromethyl)benzene
- 1-bromo-4-(methylsulfonyl)benzene
- 1-bromo-4-(ethylsulfonyl)benzene
Uniqueness
Compared to similar compounds, 1-bromo-4-(2,2-difluoroethanesulfonyl)benzene is unique due to the presence of the difluoroethanesulfonyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s stability and makes it suitable for specific applications in organic synthesis and material science .
Properties
CAS No. |
1781011-17-3 |
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Molecular Formula |
C8H7BrF2O2S |
Molecular Weight |
285.1 |
Purity |
95 |
Origin of Product |
United States |
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